Two-Step Squaric Acid Yield: 85% via Triketene vs. ~45% via Hexachlorobutadiene
When pure 3-acetoxy-2-cyclobuten-1-one is brominated (3 equiv Br₂, ethyl acetate, 22–30 °C) and the resulting 2,4,4-tribromo-3-hydroxy-2-cyclobuten-1-one is hydrolyzed with concentrated H₂SO₄ at 100 °C, squaric acid is obtained in 85% overall yield based on triketene input [1]. In the same patent family, the alternative three-step route via 1,3-cyclobutanedione delivers squaric acid in only 58% yield from the dione intermediate, corresponding to approximately 50% overall from triketene (96% × 90% × 58%) [1]. The commercial hexachlorobutadiene–morpholine process typically affords squaric acid in ~40–45% yield [2]. The two-step triketene protocol thus provides a 1.9- to 2.1-fold yield advantage.
| Evidence Dimension | Overall yield to squaric acid |
|---|---|
| Target Compound Data | 85% (two steps, direct halogenation-hydrolysis) |
| Comparator Or Baseline | ~50% via 1,3-cyclobutanedione (three steps); ~40–45% via hexachlorobutadiene–morpholine |
| Quantified Difference | 1.9- to 2.1-fold higher yield vs. commercial alternatives |
| Conditions | Bromination with 3 equiv Br₂ in ethyl acetate at 22–30 °C; hydrolysis with 99% H₂SO₄ at 100 °C, 15 h (CA 2,036,002 A1, Examples 2 and 5a). |
Why This Matters
Procurement of triketene enables the shortest, highest-yielding route to squaric acid, directly reducing raw-material cost and waste per kilogram of product.
- [1] Jackson, B.; Scholl, T. (Lonza A.G.). Process for the production of squaric acid. Canadian Patent CA 2,036,002 A1, August 12, 1991. (Examples 2, 3, 4, 5a, 5b). View Source
- [2] Gadek, T. R.; et al. Synthesis of squaric acid. U.S. Patent 4,104,308, August 1, 1978. (Yield 45.5%). View Source
